molecular formula C18H17ClN2O5 B4301605 ethyl 3-(2-chlorophenyl)-3-[(3-nitrobenzoyl)amino]propanoate

ethyl 3-(2-chlorophenyl)-3-[(3-nitrobenzoyl)amino]propanoate

Cat. No. B4301605
M. Wt: 376.8 g/mol
InChI Key: TYIHZWQCJKQEDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(2-chlorophenyl)-3-[(3-nitrobenzoyl)amino]propanoate is a chemical compound that belongs to the class of propanoates. It is commonly used in scientific research for various purposes, including drug development, biochemical studies, and physiological investigations.

Mechanism of Action

The mechanism of action of ethyl 3-(2-chlorophenyl)-3-[(3-nitrobenzoyl)amino]propanoate is not well understood. However, it is believed to act by inhibiting the activity of certain enzymes that are involved in various biological processes. This inhibition leads to the disruption of these processes, which can have various effects on the organism.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ethyl 3-(2-chlorophenyl)-3-[(3-nitrobenzoyl)amino]propanoate are varied and depend on the specific application. In drug development studies, it is used to investigate the effects of various compounds on the activity of enzymes and other biological processes. In biochemical studies, it is used to investigate the biochemical pathways that are involved in various biological processes. Furthermore, it is used in physiological investigations, where it is used to study the effects of various compounds on the physiological functions of living organisms.

Advantages and Limitations for Lab Experiments

The advantages of using ethyl 3-(2-chlorophenyl)-3-[(3-nitrobenzoyl)amino]propanoate in lab experiments include its high potency, specificity, and selectivity. It is also easy to synthesize and can be obtained in large quantities. However, its use is limited by its toxicity, which can be harmful to living organisms at high concentrations. Furthermore, it is not effective against all enzymes and biological processes, which limits its usefulness in some applications.

Future Directions

There are several future directions for the research on ethyl 3-(2-chlorophenyl)-3-[(3-nitrobenzoyl)amino]propanoate. One direction is to investigate its effects on specific enzymes and biological processes that are involved in various diseases. Another direction is to investigate its potential as a therapeutic agent for various diseases. Furthermore, it can be used as a lead compound for the development of new drugs with improved efficacy and reduced toxicity.

Scientific Research Applications

Ethyl 3-(2-chlorophenyl)-3-[(3-nitrobenzoyl)amino]propanoate has several scientific research applications. It is commonly used in drug development studies, where it is used as a lead compound for the development of new drugs. It is also used in biochemical studies, where it is used to investigate the biochemical pathways that are involved in various biological processes. Furthermore, it is used in physiological investigations, where it is used to study the effects of various compounds on the physiological functions of living organisms.

properties

IUPAC Name

ethyl 3-(2-chlorophenyl)-3-[(3-nitrobenzoyl)amino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O5/c1-2-26-17(22)11-16(14-8-3-4-9-15(14)19)20-18(23)12-6-5-7-13(10-12)21(24)25/h3-10,16H,2,11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYIHZWQCJKQEDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CC=CC=C1Cl)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(2-chlorophenyl)-3-[(3-nitrobenzoyl)amino]propanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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